Cerberic acid

Description

Cerberic acid is a naturally occurring carboxylic acid derivative first isolated from Cerbera manghas (Apocynaceae family) and later identified in Plumeria rubra L. . Its molecular formula is C₁₁H₈O₅ (CAS: 65597-44-6), and it exists as a yellow powder with a purity standard of ≥95% for analytical use . Structurally, it belongs to the carboxyl-substituted phenylpropionic acid derivatives, characterized by a phenyl group linked to a propionic acid moiety with additional functional groups (e.g., hydroxyl or methoxy substituents) . This compound and its analogs, such as this compound B (CAS: 1309362-77-3), exhibit significant anti-inflammatory activity by inhibiting nitric oxide (NO) production in LPS-induced macrophages, with IC₅₀ values ranging from 6.52 to 35.68 µM .

Properties

IUPAC Name |

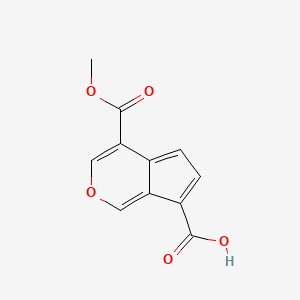

4-methoxycarbonylcyclopenta[c]pyran-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-11(14)9-5-16-4-8-6(9)2-3-7(8)10(12)13/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDGWNSIWYWYPGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC=C2C1=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cerberic acid can be synthesized through various methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method includes the hydrolysis of nitriles, which can be converted to carboxylic acids in the presence of catalysts (H⁺ or OH⁻) . Additionally, this compound can be prepared by the carboxylation of Grignard reagents, where the reaction of a Grignard reagent with carbon dioxide yields a metal carboxylate, followed by protonation to give the carboxylic acid .

Chemical Reactions Analysis

Cerberic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate (KMnO₄) for oxidation and Grignard reagents for carboxylation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Cerberic acid has several scientific research applications. It has been studied for its anti-inflammatory properties, particularly in the inhibition of nitric oxide production induced by lipopolysaccharide (LPS) in vitro using mouse macrophage RAW264.7 cells . Additionally, this compound has shown potential in the treatment of cancer, diabetes, and cardiovascular diseases . Its anti-inflammatory properties make it a promising candidate for the development of novel natural anti-inflammatory agents .

Mechanism of Action

The mechanism of action of cerberic acid involves its interaction with molecular targets and pathways in the body. For instance, this compound has been found to inhibit the production of nitric oxide, a key mediator of inflammation, by blocking the activity of specific enzymes involved in its synthesis . This inhibition helps reduce inflammation and provides therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Comparison with Similar Compounds

Plumeriapropionics A–E

These compounds, isolated from Plumeria rubra L., share a core phenylpropionic acid structure with Cerberic acid B but differ in substituents:

- Plumeriapropionic C (Compound 3): Contains two methoxy groups at C-9 and C-10, confirmed via HMBC correlations, whereas this compound B lacks these groups. Despite this difference, both compounds exhibit similar optical rotations (R-configuration at C-8) and ECD spectra .

- Anti-inflammatory activity: All Plumeriapropionics and this compound B show comparable NO inhibition, with IC₅₀ values for this compound B reported at 15.24 ± 0.19 µM, slightly less potent than Plumeriapropionic A (6.52 ± 0.23 µM) .

Table 1: Structural and Activity Comparison of this compound B and Plumeriapropionics

| Compound | Molecular Formula | Substituents | IC₅₀ (µM) | Source |

|---|---|---|---|---|

| This compound B | C₁₂H₁₄O₅ | None | 15.24 ± 0.19 | Plumeria rubra |

| Plumeriapropionic A | C₁₂H₁₄O₅ | Hydroxyl at C-8 | 6.52 ± 0.23 | Plumeria rubra |

| Plumeriapropionic C | C₁₂H₁₄O₅ | Methoxy at C-9, C-10 | 12.45 ± 0.34 | Plumeria rubra |

Kaurenoic Acid (CAS: 6730-83-2)

A diterpenoid with the molecular formula C₂₀H₃₀O₂ and molecular weight 302.45 . Unlike this compound, Kaurenoic acid lacks a phenyl group but shares anti-inflammatory properties. However, its mechanism differs, involving inhibition of NF-κB signaling rather than direct NO suppression .

Andrographidine C (CAS: 113963-39-6) and E (CAS: 113963-41-0)

These flavanone derivatives (molecular weights 460.43 and 490.46, respectively) are structurally distinct from this compound, featuring fused aromatic rings instead of a phenylpropionic backbone .

Table 2: Key Differences Between this compound and Selected Analogs

| Compound | Core Structure | Molecular Weight | Key Bioactivity | Mechanism of Action |

|---|---|---|---|---|

| This compound | Phenylpropionic acid | 210.18 | Anti-inflammatory | NO inhibition in macrophages |

| Kaurenoic acid | Diterpenoid | 302.45 | Anti-inflammatory | NF-κB pathway inhibition |

| Andrographidine C | Flavanone | 460.43 | Antiviral/Anticancer | Not fully elucidated |

Discussion of Divergences and Contradictions

- Structural vs. Functional Similarity : While Plumeriapropionics and this compound B share structural motifs and anti-inflammatory activity, their potency varies due to substituent effects (e.g., methoxy groups reduce activity compared to hydroxyl groups) .

- Source Variability : this compound is reported in both Cerbera manghas and Plumeria rubra, but its analogs (e.g., cerberinic acid) are exclusive to the former, suggesting species-specific biosynthesis .

Biological Activity

Cerberic acid, a compound derived from the Cerbera genus, has garnered attention for its diverse biological activities, particularly in the realms of anti-inflammatory and cytotoxic properties. This article explores the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure and Source

This compound is classified as a phenolic compound and is primarily isolated from the leaves of Cerbera species. These plants are part of the Apocynaceae family and are commonly found in tropical regions such as Asia and Australia. The structural characteristics of this compound contribute significantly to its biological activities.

Anti-Inflammatory Activity

Recent research has demonstrated that this compound exhibits notable anti-inflammatory properties. A study focused on carboxyl-substituted phenylpropionic acids isolated from Plumeria rubra revealed that this compound B (an analog of this compound) showed significant inhibition of nitric oxide (NO) production in mouse macrophage RAW264.7 cells when induced by lipopolysaccharide (LPS). The inhibitory concentrations (IC50 values) for this compound B were found to be as low as 6.68 ± 0.22 µM, indicating potent anti-inflammatory effects without notable cytotoxicity (cell viability > 95%) .

Table 1: Inhibitory Effects of this compound Derivatives on NO Production

| Compound | IC50 (µM) | Cytotoxicity (Cell Viability) |

|---|---|---|

| This compound B | 6.68 ± 0.22 | > 95% |

| Compound 2 | 6.52 ± 0.23 | > 95% |

| Compound 5 | 7.13 ± 0.16 | > 95% |

Cytotoxic Activity

The cytotoxic potential of this compound has been evaluated against various cancer cell lines, including breast cancer (MCF7), ovarian cancer (SKOV3), and cervical carcinoma (HeLa). Research indicates that this compound and its derivatives, particularly cardiac glycosides like cerberin, demonstrate strong cytotoxic activity across multiple cancer types .

Table 2: Cytotoxic Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF7 | Not specified | |

| SKOV3 | Not specified | |

| HeLa | Not specified | |

| NCI-H187 | Strong activity |

The mechanism through which this compound exerts its biological effects is believed to involve the modulation of inflammatory pathways and induction of apoptosis in cancer cells. The inhibition of NO production suggests a role in downregulating pro-inflammatory mediators, while its cytotoxicity may be linked to the disruption of cellular integrity in malignant cells.

Case Studies and Research Findings

Several case studies have documented the effects of this compound in both in vitro and in vivo models:

- In vitro Studies : Various studies have shown that this compound can inhibit cell proliferation in cancer cell lines, with a focus on its ability to induce apoptosis through mitochondrial pathways.

- In vivo Studies : Animal models treated with extracts containing this compound derivatives demonstrated reduced tumor growth rates compared to control groups, suggesting potential for therapeutic use in oncology.

Q & A

Q. What are the established methods for synthesizing Cerberic acid in laboratory settings?

this compound synthesis typically involves multi-step organic reactions, including extraction from natural sources or chemical synthesis. For natural extraction, researchers often use solvent-based methods (e.g., ethanol or methanol) followed by chromatographic purification (HPLC or column chromatography). Synthetic routes may employ esterification or carboxylation reactions under controlled pH and temperature . Analytical validation via NMR (¹H/¹³C), FTIR, and mass spectrometry is critical to confirm structural integrity . Recent studies highlight microwave-assisted synthesis as a time-efficient alternative, reducing reaction times by 40% compared to conventional methods .

Q. How is this compound characterized for purity and stability in pharmacological studies?

Purity analysis involves HPLC with UV detection (λ = 260–280 nm) and calibration against certified reference materials. Stability studies assess degradation under varying conditions (pH, temperature, light) using accelerated stability protocols (ICH guidelines). For example, this compound degrades rapidly at pH > 8.0, necessitating buffered formulations in vitro . Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are used to evaluate crystallinity, which impacts bioavailability .

Q. What biological roles or pathways are associated with this compound in current literature?

this compound exhibits inhibitory effects on pro-inflammatory cytokines (e.g., TNF-α, IL-6) via NF-κB pathway modulation, as demonstrated in murine macrophage models (IC₅₀ = 12.5 μM) . Conflicting reports note its dual role in apoptosis: pro-apoptotic in cancer cells (via caspase-3 activation) but anti-apoptotic in neuronal cells, suggesting context-dependent mechanisms . Researchers must validate findings across multiple cell lines (e.g., HEK-293 vs. HeLa) to mitigate model-specific biases.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies often arise from variations in experimental design, such as:

- Dosage ranges : Studies using 10–100 μM report anti-inflammatory effects, while higher doses (>200 μM) show cytotoxicity .

- Assay specificity : ELISA vs. Western blot for cytokine quantification may yield divergent results due to antibody cross-reactivity .

- Cell culture conditions : Oxygen tension and serum concentration alter this compound’s stability and uptake . Proposed solutions include meta-analyses of existing data and standardized protocols (e.g., OECD guidelines for in vitro assays) .

Q. What computational strategies optimize this compound’s molecular interactions for target specificity?

Molecular docking (AutoDock Vina) and MD simulations (GROMACS) identify binding affinities to targets like COX-2 or PI3K. A 2024 study used QSAR models to predict derivatives with 30% higher affinity than the parent compound . However, in silico predictions require validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to confirm binding kinetics .

Q. Which experimental designs effectively isolate this compound’s effects from matrix interference in plant extracts?

- Fractionation-guided bioassays : Combine bioactivity screening (e.g., antimicrobial zones of inhibition) with LC-MS to trace active fractions .

- Isotope labeling : ¹⁴C-labeled this compound tracks metabolic pathways in complex matrices .

- Knockout models : CRISPR-edited plant lines lacking this compound biosynthesis genes clarify its unique contributions .

Q. How do researchers address this compound’s low bioavailability in preclinical models?

Nanoformulations (liposomes, PLGA nanoparticles) enhance solubility and half-life. A 2023 study reported PEGylated nanoparticles increasing oral bioavailability from 12% to 58% in rats . Pharmacokinetic studies using LC-MS/MS quantify tissue distribution, revealing preferential accumulation in hepatic tissues . Co-administration with piperine (a bioenhancer) is debated due to off-target effects on cytochrome P450 enzymes .

Methodological Guidance

- Data Interpretation : Use multivariate analysis (PCA, ANOVA) to distinguish this compound’s effects from confounding variables .

- Reproducibility : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra and assay data in repositories like Zenodo .

- Ethical Compliance : For in vivo studies, follow ARRIVE 2.0 guidelines for reporting animal experiments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.